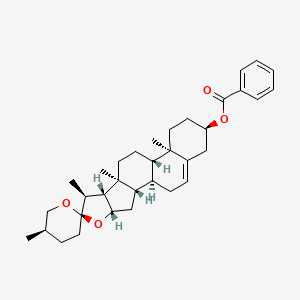

3-O-Benzoyl Diosgenine

Description

Significance of Steroidal Sapogenins in Natural Product Research

Steroidal sapogenins are a class of naturally occurring steroid compounds, primarily found in a variety of plants. researchgate.net They are characterized by a spiroketal side chain, which is a defining feature of their chemical structure. nih.gov In the realm of natural product research, these compounds hold considerable significance due to their diverse biological activities and their role as crucial starting materials for the synthesis of steroidal drugs. nih.govscielo.br

Diosgenin (B1670711), a prominent member of the steroidal sapogenin family, is extracted from plants of the Dioscorea (wild yam), Trigonella, Costus, and Smilax species. researchgate.netacs.org It serves as a vital precursor for the commercial synthesis of a wide array of steroid hormones, including cortisone, pregnenolone, and progesterone. nih.govnih.gov The pharmacological potential of steroidal sapogenins is extensive, with research demonstrating activities such as anti-inflammatory, anticancer, and neuroprotective effects. researchgate.netscielo.br This broad spectrum of biological activity has made them a focal point for drug discovery and development. researchgate.net

The structural framework of steroidal sapogenins provides a versatile scaffold for chemical modifications, allowing researchers to create a multitude of derivatives with potentially enhanced or novel therapeutic properties. scielo.br This has led to extensive investigation into their synthesis, chemical modification, and biological evaluation, solidifying their importance in medicinal chemistry and natural product research. researchgate.netsci-hub.se

Overview of Diosgenin as a Core Scaffold for Chemical Synthesis Research

Diosgenin is a cornerstone in the field of steroid chemistry, primarily valued as a key starting material for the semi-synthesis of various steroidal drugs. nih.govscielo.br Its rigid steroidal nucleus and the presence of a functionalizable hydroxyl group at the C-3 position make it an ideal scaffold for chemical derivatization. nih.govacs.org The primary goal of modifying the diosgenin structure is often to improve its physicochemical properties, such as water solubility and bioavailability, which are known to be poor for the parent compound, and to enhance its therapeutic efficacy. researchgate.netscielo.br

The chemical modifications of diosgenin typically involve reactions at the C-3 hydroxyl group, such as esterification or etherification, as well as modifications to the spiroketal side chain. acs.orgnih.gov For instance, researchers have synthesized numerous diosgenin derivatives by introducing various functionalities, including amino acid residues, succinic or glutaric acid linkers, and heterocyclic moieties. acs.orgsci-hub.senih.gov These modifications have led to the development of novel compounds with a range of biological activities, including potent cytotoxic effects against various cancer cell lines. nih.govacs.orgnih.gov

The synthesis of these derivatives not only expands the chemical diversity of steroidal compounds but also provides valuable insights into the structure-activity relationships (SAR) of the diosgenin scaffold. acs.org By systematically altering different parts of the molecule, researchers can identify key structural features responsible for specific biological effects, guiding the design of more potent and selective therapeutic agents. nih.gov

Contextualizing 3-O-Benzoyl Diosgenine within Diosgenin Derivatization Studies

This compound, also known as diosgenin benzoate (B1203000), is a specific derivative of diosgenin where the hydroxyl group at the C-3 position has been esterified with a benzoyl group. nih.govresearchgate.net This modification is a common strategy in medicinal chemistry to protect the hydroxyl group or to alter the lipophilicity and, consequently, the biological properties of the parent molecule. scbt.com The synthesis of this compound is a direct illustration of the derivatization studies centered around the diosgenin scaffold.

In the broader context of diosgenin research, the synthesis and study of this compound and similar ester derivatives serve several purposes. They are often created as intermediates in more complex synthetic pathways or are evaluated for their own biological activities. sci-hub.semdpi.com For example, studies have explored the synthesis of various diosgenyl esters, including salicylates and amino acid conjugates, to develop new anticancer and anti-inflammatory agents. sci-hub.se

Data Tables

Table 1: Physicochemical Properties of Diosgenin and this compound

| Property | Diosgenin | This compound |

| Molecular Formula | C27H42O3 nih.gov | C34H46O4 nih.gov |

| Molecular Weight | 414.6 g/mol nih.gov | 518.7 g/mol nih.gov |

| CAS Number | 512-04-9 nih.gov | 4952-68-5 nih.gov |

| Melting Point | Not specified | 231-233°C angenechemical.com |

| XLogP3-AA | 5.7 | 7.9 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O4/c1-21-12-17-34(36-20-21)22(2)30-29(38-34)19-28-26-11-10-24-18-25(37-31(35)23-8-6-5-7-9-23)13-15-32(24,3)27(26)14-16-33(28,30)4/h5-10,21-22,25-30H,11-20H2,1-4H3/t21-,22+,25-,26-,27+,28+,29+,30+,32+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUJEAGCIAAOMQ-RTDPTVCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@H](C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747067 | |

| Record name | (3alpha,25R)-Spirost-5-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4952-68-5 | |

| Record name | (3alpha,25R)-Spirost-5-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Modification of Diosgenin and Its 3 O Benzoyl Derivative

Regioselective Functionalization Approaches

The targeted modification of specific positions on the diosgenin (B1670711) steroid nucleus is crucial for developing derivatives with desired biological activities.

C-3 Position Modification (e.g., Benzoylation, Glycosylation, Amino Acid Conjugation)

The hydroxyl group at the C-3 position of diosgenin is a primary site for chemical modification due to its accessibility and the significant impact of its derivatization on the molecule's properties. nih.govscielo.br

Benzoylation: The introduction of a benzoyl group at the C-3 position to form 3-O-Benzoyl Diosgenin is a common strategy. This is typically achieved by reacting diosgenin with benzoyl chloride in the presence of pyridine. researchgate.net This modification can serve as a protective step in more complex synthetic pathways or to enhance the lipophilicity of the molecule. nih.govchemicalbook.com

Glycosylation: The attachment of sugar moieties to the C-3 hydroxyl group of diosgenin results in glycosides with altered solubility and biological activity. scielo.brmdpi.com This process can be accomplished through chemical synthesis or biotransformation. mdpi.comnih.gov For instance, glycosylation can be performed using glycosyl donors like bromides or trichloroacetimidates in the presence of a promoter such as silver triflate (AgOTf) or trimethylsilyl (B98337) triflate (TMSOTf). nih.govbeilstein-journals.org The choice of glycosyl donor, protecting groups, and reaction conditions can influence the stereoselectivity of the glycosidic bond formation, with the β-anomer often being the desired product. nih.gov

Amino Acid Conjugation: Linking amino acids to the C-3 position of diosgenin via an ester bond is a strategy employed to improve solubility and introduce new biological functions. nih.govscielo.brscielo.br This is typically carried out through an esterification reaction using protected amino acids in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Subsequent deprotection of the amino acid yields the final conjugate. nih.gov This approach has been used to synthesize a variety of diosgenin-amino acid derivatives with the aim of enhancing properties like neuroprotection and angiogenesis. nih.govnih.govresearchgate.net

Other Strategically Important Positions (e.g., C-6, C-27)

While the C-3 position is the most frequently modified, other positions on the diosgenin molecule, such as C-6 and C-27, are also targeted for functionalization to create novel derivatives.

C-6 Position: Modifications at the C-6 position have been explored to introduce new functionalities. For example, the synthesis of (25R)-6-azidospirostan-3β,5α-diols has been reported, where substitutions at the 6β-position were found to significantly enhance the anti-tumor activity of the resulting compounds. researchgate.net

C-27 Position: The C-27 methyl group can also be a site for modification. Biotransformation studies have shown that microorganisms can hydroxylate this position, leading to the formation of 27-hydroxy-diosgenin derivatives. semanticscholar.org Furthermore, the C-27 hydroxyl group can be a site for glycosylation. researchgate.net Chemical modifications at the C-26 position (structurally related to C-27 in the spirostan (B1235563) framework) have also been shown to modulate the cytotoxic properties of diosgenin derivatives. semanticscholar.orgnih.gov

Targeted Derivatization for Enhanced Research Utility

The derivatization of diosgenin and its 3-O-benzoyl derivative is a key strategy to create compounds with enhanced utility in various research applications.

Esterification Reactions and Benzoyl Group Introduction

Esterification is a fundamental reaction in the modification of diosgenin, particularly at the C-3 hydroxyl group. scispace.comtandfonline.com The introduction of a benzoyl group, creating 3-O-Benzoyl Diosgenin, is a specific and important example of this. This is typically achieved by reacting diosgenin with benzoyl chloride in pyridine, resulting in a quantitative yield. researchgate.net This process not only modifies the polarity of the molecule but can also serve as a crucial step in multi-step syntheses, protecting the C-3 hydroxyl group while other parts of the molecule are modified. nih.govosaka-u.ac.jp Beyond benzoylation, various other esters have been synthesized to explore a range of biological activities. scispace.comtandfonline.comjst.go.jp For instance, diosgenin has been esterified with maleic and itaconic anhydrides, as well as with ibuprofen. tandfonline.comjst.go.jp

Glycosylation and Glycosidic Bond Formation

Glycosylation, the attachment of carbohydrate units, is a powerful tool to diversify the structure and function of diosgenin. scielo.brmdpi.com The formation of a glycosidic bond at the C-3 position can significantly alter the compound's solubility and biological activity. scielo.brnih.gov Various glycosylation methods have been developed, often employing glycosyl donors with protecting groups to ensure regioselectivity and stereocontrol. nih.govbeilstein-journals.org The use of different glycosyl donors, such as bromides, chlorides, and trichloroacetimidates, has been extensively studied. beilstein-journals.orgresearchgate.net The choice of promoter and reaction conditions, including the use of "normal" versus "reverse" procedures, can greatly influence the yield and stereochemical outcome of the glycosylation reaction. beilstein-journals.orgresearchgate.net Bioconversion using microorganisms is another approach to achieve glycosylation of diosgenin. mdpi.com

Amidation and Amino Acid Conjugation Strategies

The conjugation of amino acids to diosgenin is a strategy aimed at improving its physicochemical properties and introducing novel biological activities. nih.govscielo.brscielo.br This is typically achieved through an esterification reaction between the C-3 hydroxyl group of diosgenin and the carboxylic acid group of an N-protected amino acid. nih.govjst.go.jp Common coupling agents for this reaction include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). nih.govjst.go.jpnih.gov After the ester linkage is formed, the protecting group on the amino acid (such as Boc or Cbz) is removed to yield the final amino acid conjugate. nih.gov This approach has led to the synthesis of numerous diosgenin-amino acid derivatives with potential applications in areas like neuroprotection and cancer therapy. nih.govnih.govnih.gov

| Derivative Type | Reagents and Conditions | Purpose/Outcome | Reference |

| Benzoylation | Benzoyl chloride, pyridine | Protection of C-3 OH, increased lipophilicity | researchgate.net |

| Glycosylation | Glycosyl bromides/trichloroacetimidates, AgOTf/TMSOTf | Improved solubility, altered biological activity | nih.govbeilstein-journals.org |

| Amino Acid Conjugation | Protected amino acids, EDCI/DCC, DMAP | Enhanced solubility, novel biological functions | nih.govjst.go.jp |

| Esterification | Maleic anhydride, itaconic anhydride, p-toluenesulphonic acid | Synthesis of novel esters with potential bioactivity | tandfonline.com |

| Amidation | Amides, sodium azide, triphenylphosphine | Creation of derivatives with anti-tumor activity | scielo.br |

Heterocyclic Ring Incorporations (e.g., Pyrazoles, Triazoles)

The incorporation of heterocyclic moieties, such as pyrazoles and triazoles, into the diosgenin structure has been a significant area of research to create novel derivatives.

Pyrazoles: A one-pot, multicomponent reaction has been developed for the synthesis of diosgenin-pyrazole conjugates. mdpi.comnih.gov This methodology involves the initial reaction of diosgenin with oxalyl chloride, followed by a Stephens-Castro reaction with terminal arylacetylenes, and finally, heterocyclization with hydrazines. mdpi.com This process yields 1,3,5-trisubstituted pyrazoles with isolated yields ranging from 46% to 60%. mdpi.comnih.gov The copper(I)/triethylamine-catalyzed synthesis is accomplished in a single vessel, starting with the reaction of diosgenin and oxalyl chloride at room temperature. mdpi.com After solvent removal, the reaction proceeds with the sequential addition of triethylamine, copper iodide (CuI), aryl alkynes, and phenylhydrazine (B124118) hydrochloride. mdpi.com When the final heterocyclization step is conducted in benzene (B151609) at 60°C, 5-aryl-substituted 3-O-(pyrazol-3-yloxo)diosgenin derivatives are formed. mdpi.com Furthermore, performing the reaction of the intermediate ynedione with hydrazine (B178648) monohydrate in 2-methoxyethanol (B45455) has led to the synthesis of a 5-phenyl substituted steroidal pyrazole (B372694) that exhibited significant anti-inflammatory activity. nih.gov

Triazoles: The "click chemistry" approach, specifically the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, is a prominent method for synthesizing 1,4-disubstituted 1,2,3-triazole derivatives of diosgenin. phytopharmajournal.comnih.gov This reaction involves the union of a terminal alkyne with an organic azide. phytopharmajournal.com The synthesis strategy typically begins with the functionalization of diosgenin at the C-3 hydroxyl group to introduce a terminal alkyne. This alkyne-functionalized diosgenin is then reacted with various organic azides in the presence of a Cu(I) catalyst to yield a library of 3-O-tethered triazoles. phytopharmajournal.comresearchgate.net This regioselective approach has been used to create a diverse series of novel triazolyl derivatives for biological evaluation. phytopharmajournal.com For instance, derivatives bearing simple phenyl or electron-withdrawing ortho-substituted moieties on the triazole ring have been synthesized and studied for their antiproliferative effects. nih.gov

| Derivative Type | Synthetic Method | Key Reagents | Reported Findings | Reference |

|---|---|---|---|---|

| 1,3,5-Trisubstituted Pyrazoles | One-pot, consecutive multicomponent reaction | Diosgenin, oxalyl chloride, arylacetylenes, phenylhydrazine | Isolated yields of 46-60%. Some derivatives showed high anti-inflammatory activity. | mdpi.com, nih.gov |

| 1,2,3-Triazoles | Cu(I)-catalyzed alkyne-azide cycloaddition (Click Chemistry) | Alkyne-functionalized diosgenin, organic azides, Cu(I) catalyst | Creates diverse 3-O-tethered triazoles. Derivatives showed antifungal and antiproliferative activities. | phytopharmajournal.com, researchgate.net, nih.gov |

Hybrid Compound Synthesis (e.g., Benzoic Acid Mustard Hybrids, Betulinic Acid Conjugates)

The synthesis of hybrid compounds by combining the diosgenin scaffold with other pharmacophores is a strategy aimed at discovering new derivatives with enhanced biological activities. nih.gov

Benzoic Acid Mustard Hybrids: A molecular hybridization strategy has been employed to synthesize novel diosgenin-benzoic acid mustard hybrids. nih.gov This approach involves linking natural diosgenin with a benzoic acid mustard pharmacophore, often using diversified linkers, to create derivatives with potential anti-tumor activities. nih.govnih.gov In one study, fifteen such hybrids were synthesized and evaluated for in vitro cytotoxicity against various cancer cell lines. nih.govtandfonline.com Among the synthesized compounds, a derivative designated as 14f demonstrated the most potent anti-proliferative activity against human hepatoma (HepG2) cells, with an IC50 value of 2.26 µM. nih.govnih.gov This was significantly more potent than the parent diosgenin (IC50 = 32.63 µM). nih.govnih.gov Furthermore, compound 14f exhibited low cytotoxicity against normal GES-1 cells (IC50 > 100 µM), indicating good selectivity between tumor and normal cells. nih.gov

Betulinic Acid Conjugates: Diosgenin has also been conjugated with betulinic acid to explore potential synergistic or modified pharmacological effects. mdpi.comresearchgate.net The synthesis of these conjugates involves a detailed procedure that includes the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition (a click reaction) to form a 1,2,3-triazole linker, and a palladium-catalyzed debenzylation by hydrogenolysis. nih.govresearchgate.net The palladium-catalyzed step was identified as a key challenge due to the competing coordination of the palladium catalyst with the newly formed triazole ring. nih.govresearchgate.net A high-pressure (130 kPa) catalytic hydrogenation was successfully employed to yield the desired conjugates. nih.govresearchgate.net Evaluation of the synthesized compounds revealed that one conjugate, labeled as 7, showed selective cytotoxicity in human T-lymphoblastic leukemia (CEM) cancer cells with an IC50 value of 6.5 ± 1.1 µM. nih.govmdpi.comresearchgate.net

| Hybrid Type | Key Compound | Synthetic Strategy | Biological Finding (IC50 Value) | Reference |

|---|---|---|---|---|

| Benzoic Acid Mustard Hybrid | 14f | Molecular hybridization with diversified linkers | 2.26 µM (against HepG2 cells) | nih.gov, nih.gov |

| Betulinic Acid Conjugate | 7 | Click chemistry and palladium-catalyzed debenzylation | 6.5 ± 1.1 µM (against CEM cancer cells) | mdpi.com, researchgate.net, nih.gov |

Green Chemistry Approaches in Diosgenin Derivatization

The principles of green chemistry are increasingly being applied to the synthesis and derivatization of natural products like diosgenin, with a primary focus on the initial extraction and hydrolysis of saponins (B1172615) to obtain the diosgenin precursor. rsc.orgresearchgate.net These approaches aim to reduce environmental pollution, improve efficiency, and lower costs compared to traditional methods. rsc.org

Enzymatic Catalysis: A significant green approach is the use of enzymatic catalysis for the production of diosgenin from steroid saponins, which avoids the severe environmental issues associated with conventional acid hydrolysis. rsc.orgco99.net Researchers have identified and utilized novel steroid saponin (B1150181) glycosidases, such as α-L-rhamnosidase (Rhase-TS) and β-D-glucosidase (Gluase-TS), from microbial sources like Talaromyces stollii. rsc.org This whole-enzyme-catalyzed method has been optimized to prepare diosgenin at the gram scale with yields reported as high as 96.5%. rsc.orgco99.net This enzymatic approach offers a promising, eco-friendly alternative for industrial diosgenin production by significantly reducing pollution and enhancing economic benefits. rsc.org Composite enzymatic hydrolysis is also considered an effective pretreatment for the microbial transformation of dioscin. mdpi.com

Solid Acid Catalysis: Another sustainable strategy involves replacing traditional liquid acids like sulfuric acid with reusable solid acid catalysts. nih.govbohrium.com Solid acids have been developed from materials such as industrial phosphorus tailings (SiO2-SO3H) or through the polymerization of specific monomers (poly(MBA-SAA)). nih.govbohrium.comacs.orgwiley.com These catalysts are used in alcoholysis systems, with ethanol (B145695) as a solvent, under solvothermal conditions to convert saponins into diosgenin. nih.govbohrium.com This method not only increases the yield of diosgenin compared to traditional H2SO4 hydrolysis (e.g., a 12.90% to 14.53% higher yield) but also eliminates liquid waste discharge. nih.govbohrium.comacs.org The solid acid catalysts can be prepared at a low cost, show good reusability, and offer a viable path for the clean, industrial-scale production of the diosgenin precursor. nih.govspringerprofessional.de

| Approach | Method | Key Advantages | Reported Yield | Reference |

|---|---|---|---|---|

| Enzymatic Catalysis | Whole-enzyme hydrolysis of steroid saponins using specific glycosidases | Reduces environmental pollution, avoids harsh acids, high specificity | Up to 96.5% | rsc.org, co99.net |

| Solid Acid Catalysis | Alcoholysis of saponins using a reusable solid acid catalyst (e.g., SiO2-SO3H) | Eliminates liquid waste, catalyst is reusable, low cost, higher yield than H2SO4 | 12.90-14.53% higher than traditional acid hydrolysis | nih.gov, bohrium.com, acs.org |

Biological Activity Profiling and Mechanistic Elucidation Preclinical & in Vitro Research

Anti-Cancer Research

Scientific investigation into the anti-cancer properties of steroidal saponins (B1172615) has led to the exploration of various derivatives of diosgenin (B1670711), including 3-O-Benzoyl Diosgenine. While research specifically isolating the effects of this compound is limited, preliminary studies on closely related derivatives provide insights into its potential mechanisms of action.

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Diosgenin and its derivatives are known to induce apoptosis through the mitochondrial pathway. scielo.brfrontiersin.org This process often involves the activation of caspases, a family of protease enzymes essential for the apoptotic cascade. For instance, derivatives of diosgenin have been shown to activate caspase-3 and caspase-7 in MCF-7 breast cancer cells. scielo.br The induction of apoptosis is frequently associated with changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. nih.govthermofisher.com

Studies on various diosgenin derivatives indicate that they can modulate the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.gov Specifically, a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax are common mechanisms. nih.govnih.gov While these mechanisms are established for diosgenin and some of its derivatives, direct evidence detailing the specific apoptotic pathways triggered by this compound is not extensively documented in the currently available literature.

The cell cycle is a series of events that leads to cell division and replication. Cancer cells often exhibit dysregulated cell cycle progression. Diosgenin and its derivatives have been shown to interfere with this process, causing cell cycle arrest at different phases. For example, some derivatives induce a G0/G1 phase arrest in HepG2 cells, which is mediated by the regulation of cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6, as well as cyclins D1 and E1. nih.gov Other studies have reported a G2/M phase arrest in breast cancer cells and K562 leukemia cells, often linked to the modulation of the Cdc25c pathway and p21 levels. scielo.brnih.gov The ability of this compound to specifically regulate these cell cycle checkpoints requires further targeted investigation.

The anti-proliferative activity of diosgenin derivatives has been observed across various cancer cell lines. nih.govbeilstein-journals.org Research indicates that modifications to the diosgenin structure can enhance its cytotoxic effects. For instance, the introduction of a benzoyl group at the C-3 position has been suggested to potentially enhance cytotoxicity against certain cancer cell lines. frontiersin.org

Metastasis, the spread of cancer cells to other parts of the body, is a major cause of cancer-related mortality. Diosgenin has been found to inhibit the migration and invasion of prostate cancer cells by reducing the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix. nih.gov However, specific studies detailing the inhibitory effects of this compound on cell proliferation and metastasis are not yet widely available.

The anti-cancer effects of diosgenin and its derivatives are mediated through the modulation of various signaling pathways critical for cancer cell survival and progression. The NF-κB pathway, which is involved in inflammation and cancer, is a known target. nih.govmdpi.comnih.gov Diosgenin has been shown to suppress NF-κB activity, which in turn can inhibit cancer cell proliferation and invasion. nih.gov

The PI3K/Akt/mTOR and MAPK signaling pathways are also frequently implicated. scielo.brnih.govjbtr.or.kr Diosgenin can inhibit the phosphorylation of key proteins in these pathways, such as Akt, ERK, and JNK, leading to downstream effects on cell growth and survival. nih.gov Furthermore, the p53 tumor suppressor pathway and the regulation of proteins like Bcl-2 and Cdc25c are also involved in the anti-cancer activities of diosgenin derivatives. scielo.brnih.govnih.govresearchgate.net The precise impact of this compound on these intricate signaling networks is a subject for future research.

The cytotoxic effects of diosgenin and its derivatives have been evaluated against a panel of human cancer cell lines. While specific IC50 values for this compound are not consistently reported across a wide range of cell lines in the available literature, data for the parent compound, diosgenin, and other derivatives provide a comparative context. For example, a diosgenin-benzoic acid mustard hybrid, compound 14f, showed potent anti-proliferative activity against HepG2 cells with an IC50 value of 2.26 µM, which was significantly more potent than diosgenin itself (IC50 = 32.63 µM). nih.gov This suggests that modifications at the benzoate (B1203000) moiety can significantly impact cytotoxicity.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Diosgenin | HepG2 (Human Hepatoma) | 32.63 | nih.gov |

| Diosgenin-benzoic acid mustard hybrid (14f) | HepG2 (Human Hepatoma) | 2.26 | nih.gov |

| Diosgenin | MCF-7 (Human Breast Cancer) | Data not consistently available | |

| Diosgenin | HeLa (Human Cervical Cancer) | Data not consistently available | |

| Diosgenin | K562 (Human Myelogenous Leukemia) | Data not consistently available | |

| Diosgenin | DU145 (Human Prostate Cancer) | Data not consistently available |

Note: The table presents available data. "Data not consistently available" indicates that specific and consistent IC50 values for the parent compound against these cell lines were not found in the reviewed sources.

Modulation of Key Signaling Pathways (e.g., NF-κB, MAPK, Akt/mTOR, JNK, Cdc25c, Bcl-2, Skp2, HER-2, FoxO, PI3K-Akt, p53, Ras)

Anti-Inflammatory Research

Inflammation is a key process in the development of many chronic diseases, including cancer. Diosgenin and its derivatives have demonstrated anti-inflammatory properties. A derivative of diosgenin, 3β-2-acetoxy-benzoyl-diosgenin ester (ABDE), which is structurally related to this compound, has been shown to possess anti-inflammatory effects in mouse models. scielo.br The anti-inflammatory mechanisms of diosgenin derivatives often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). scielo.brscispace.com

These effects are often mediated through the suppression of key inflammatory signaling pathways, including the NF-κB and JNK pathways. scielo.brscispace.com For example, some diosgenin derivatives have been found to block the nuclear translocation of NF-κB p65 and inhibit the phosphorylation of JNK. scielo.br While these findings are promising, further studies are needed to specifically elucidate the anti-inflammatory profile of this compound.

Based on comprehensive searches for scientific literature, there is currently no available preclinical or in vitro research data specifically for the chemical compound “this compound” that corresponds to the detailed outline provided.

Therefore, it is not possible to generate a scientifically accurate article focusing solely on this specific compound's biological activities as requested. The creation of content for the specified sections would require non-existent research findings.

Detailed searches for "this compound" and its potential effects in the following areas yielded no specific results:

Inhibition of Pro-Inflammatory Mediators and Cytokines: No studies were found detailing its impact on TNF-α, IL-6, iNOS, PGE2, or NO.

Signaling Pathway Modulation: There is no available research on its modulation of pathways such as TLR4/Myd88, NF-κB, ERK1/2/MAPK, or p38/MAPK.

Neuroprotective Research: No literature exists describing its role in modulating neuronal survival pathways like the Bcl-2 family, its anti-amyloidogenic or anti-tau mechanisms, or any specific antioxidant mechanisms within neuronal systems.

Other Biologically Relevant Research Areas: No other mechanistic studies on this specific compound could be identified.

While extensive research is available for the parent compound, diosgenin, and some other derivatives, the strict requirement to focus solely on "this compound" prevents the use of this related but distinct information. Proceeding to write the article would involve presenting data from other compounds as if they belonged to the one , which would be scientifically inaccurate.

Other Biologically Relevant Research Areas (Mechanistic Focus)

Antioxidant Activity Investigations

Currently, there is a lack of specific in vitro studies detailing the antioxidant mechanisms of 3-O-Benzoyl Diosgenin. Research on the broader class of diosgenin derivatives suggests that structural modifications can influence antioxidant potential. The parent molecule, diosgenin, has been noted for its antioxidant capabilities. scielo.br However, direct testing and detailed mechanistic elucidation of the 3-O-benzoyl ester in standard antioxidant assays are not extensively reported in the available literature.

Immunomodulatory Mechanism Studies

The immunomodulatory effects of 3-O-Benzoyl Diosgenin have not been a specific focus of available preclinical studies. The parent compound, diosgenin, is known to have immune system modulating effects. scielo.brresearchgate.net For instance, a related but more complex derivative, 3β-2-acetoxy-benzoyl-diosgenin ester (ABDE), has been synthesized and was found to possess anti-inflammatory effects, which is a key aspect of immunomodulation. scielo.br This analogue was shown to reduce auricular swelling in xylene-induced inflammation models in mice. scielo.br However, dedicated studies on the precise immunomodulatory pathways affected by 3-O-Benzoyl Diosgenin are not presently available.

Anti-Thrombotic Mechanism Research

Detailed preclinical research on the anti-thrombotic mechanisms of 3-O-Benzoyl Diosgenin is not found in the current body of scientific literature. While diosgenin itself has been cited for its anti-thrombotic effects, the specific impact of the 3-O-benzoyl substitution on platelet aggregation, coagulation pathways, or fibrinolysis has not been elucidated. scielo.brresearchgate.net

Investigations into Anti-Diabetic and Anti-Hyperlipidemic Mechanisms

There is a notable absence of specific in vitro or preclinical studies investigating the anti-diabetic and anti-hyperlipidemic mechanisms of 3-O-Benzoyl Diosgenin. The parent compound, diosgenin, has been investigated for its potential in managing diabetes and hyperlipidemia. scielo.br It has been reported to possess hypoglycemic and hypolipidemic effects. scielo.br However, research has not yet extended to the specific examination of how the benzoyl ester at the C-3 position influences glucose metabolism, insulin (B600854) signaling, or lipid regulation pathways.

Anti-Bacterial and Anti-Fungal Mechanism Studies

Specific studies detailing the anti-bacterial and anti-fungal activity of 3-O-Benzoyl Diosgenin are not available in the reviewed literature. The parent steroidal sapogenin, diosgenin, has been reported to exhibit anti-bacterial properties. scielo.br Research into other derivatives has been conducted, but the efficacy and mechanism of action of the 3-O-benzoyl variant against various strains of bacteria and fungi remain an uninvestigated area.

Structure Activity Relationship Sar Studies for 3 O Benzoyl Diosgenine and Analogues

Impact of Benzoyl Group Substitution on Biological Activity

The introduction of a benzoyl group at the C-3 position of diosgenin (B1670711) has been a key strategy in the development of derivatives with enhanced therapeutic properties. This modification significantly impacts the molecule's lipophilicity and its ability to interact with biological targets. Research has shown that benzoyl and aryl substitutions can significantly improve the anti-tumor activity of diosgenin analogues. researchgate.net For instance, the introduction of a benzoyl group into the triazole ring at the 6β-position of a diosgenin derivative was found to substantially enhance its anti-tumor effects. researchgate.net

The nature of the substituent on the benzoyl ring itself can further modulate biological activity. For example, in a series of 3-O-tethered triazoles of diosgenin, analogues with a simple phenyl group or those with electron-withdrawing groups at the ortho position of the phenyl ring demonstrated a beneficial impact on anti-proliferative activity. nih.gov Specifically, the analogue Dgn-1, which features a simple phenyl moiety attached via a triazole to the diosgenin core, was identified as the most potent against the A549 lung cancer cell line. nih.gov This highlights the importance of the electronic properties of the benzoyl substituent in determining the cytotoxic efficacy of these compounds.

Influence of Substituent Nature at C-3 Position (e.g., amino acids, carbamates, pyrazole (B372694) conjugates)

The C-3 hydroxyl group of diosgenin is a prime site for chemical modification, and a wide variety of substituents have been introduced at this position to explore their effects on biological activity. mdpi.comscielo.brscielo.brsemanticscholar.org These modifications aim to improve properties such as solubility, bioavailability, and target-specific interactions. mdpi.comnih.gov

Amino Acid Conjugates: The conjugation of amino acids to the C-3 position of diosgenin has yielded derivatives with promising biological activities, including neuroprotective and anticancer effects. scielo.brnih.gov For example, a series of diosgenin-amino acid ester derivatives were synthesized and evaluated for their cytotoxic activities. nih.gov The results indicated that the introduction of L-tryptophan at the C-3 position was a favorable modification for enhancing cytotoxicity. nih.gov Specifically, one such derivative exhibited significantly greater potency against the K562 leukemia cell line compared to the parent diosgenin. nih.gov Another study found that an analogue containing a 6-aminohexanoic acid residue at the C-3 position showed high potency against several tumor cell lines. sci-hub.se These findings underscore the potential of amino acid conjugation to improve the anticancer profile of diosgenin.

Carbamates: The introduction of a carbamate (B1207046) linkage at the C-3 position has also been explored. Diosgenin carbamate derivatives have been investigated for their potential as anti-Alzheimer's disease agents. researchgate.net However, the nature of the substituent on the carbamate is crucial, as the introduction of a piperazine (B1678402) moiety was found to diminish the anti-AD effect of the diosgenin carbamate derivative. researchgate.net

Pyrazole Conjugates: Pyrazole-diosgenin hybrids have emerged as a class of compounds with significant anti-inflammatory activity. mdpi.com In one study, a diosgenin-pyrazole conjugate demonstrated the highest anti-inflammatory activity among the tested derivatives. mdpi.com However, substitution on the nitrogen atoms of the pyrazole ring led to a decrease in this activity. mdpi.com This suggests that the unsubstituted pyrazole ring is important for the anti-inflammatory effects of these conjugates. Molecular docking studies have indicated that these pyrazole-diosgenin hybrids can bind to the Keap1 protein, suggesting a potential mechanism for their anti-inflammatory action. mdpi.com

Role of Steroidal Backbone Modifications

One area of focus has been the F-ring of the spirostan (B1235563) backbone. Opening of the F-ring and subsequent introduction of various functional groups has been shown to yield compounds with potent anti-tumor activity. scielo.br For instance, derivatives with an opened F-ring where an imidazole (B134444) group was introduced at the 26-position exhibited good in vitro anti-tumor activity. scielo.br Another F-ring opened derivative demonstrated significant antiproliferative activity against human breast cancer cells by inducing cell cycle arrest and apoptosis. scielo.br

The introduction of heteroatoms, such as nitrogen and oxygen, into the steroidal skeleton has also been shown to increase antiproliferative activity. acs.org For example, the synthesis of steroidal oximes from diosgenin has been reported to enhance its biological activity against breast cancer. acs.org Specifically, modifications in rings A and B, such as the introduction of an oxime group, have resulted in derivatives with antitumor activity. mdpi.com

Furthermore, modifications at other positions of the steroidal nucleus, such as the introduction of an epoxy group at C-1 and C-2, have been found to impact cytotoxic activity. frontiersin.org The presence of a 4-en-3-one system in the A-ring of diosgenone, a derivative of diosgenin, appears to be crucial for its antiplasmodial activity. nih.gov

The following table summarizes the impact of various steroidal backbone modifications on the biological activity of diosgenin analogues:

| Modification | Position(s) | Resulting Biological Activity | Reference(s) |

| F-ring opening and introduction of imidazole | C-26 | Good in vitro anti-tumor activity | scielo.br |

| F-ring opening | Significant antiproliferative activity against breast cancer cells | scielo.br | |

| Introduction of oxime group | Rings A and B | Enhanced anti-tumor activity | acs.orgmdpi.com |

| Introduction of epoxy group | C-1, C-2 | Moderate cytotoxic activity | frontiersin.org |

| 4-en-3-one system | A-ring | Essential for antiplasmodial activity | nih.gov |

Stereochemical Considerations in Activity Modulation

The stereochemistry of the diosgenin molecule and its derivatives plays a critical role in determining their biological activity. researchgate.netscielo.br The specific three-dimensional arrangement of atoms can significantly influence how a compound interacts with its biological target, affecting both binding affinity and efficacy.

One of the most significant stereochemical factors is the configuration of substituents at various positions on the steroidal backbone. For instance, in the case of diosgenin glycosylated derivatives, the anti-tumor activity of compounds with a β-glycosidic configuration was found to be stronger than that of their α-configuration counterparts. scielo.br This highlights the importance of the stereochemistry of the glycosidic linkage in modulating the biological effects of these compounds.

The configuration at the C-3 position has also been shown to be a key determinant of activity. Studies on pregnane (B1235032) alkaloids, which share a similar steroidal core, have indicated that the configuration at C-3 can influence cytotoxic activity. frontiersin.org For example, paravallarine, with a specific C-3 configuration, was more active than its stereoisomer. frontiersin.org

Furthermore, the stereochemistry of the side chain can also impact biological activity. In a study of brassinosteroid analogues, the C22(S) configuration was found to be more active than the C22(R) diastereoisomer. mdpi.com This demonstrates that subtle changes in the spatial arrangement of atoms in the side chain can have a profound effect on the biological response.

These examples underscore the critical importance of stereochemistry in the design and development of new diosgenin-based therapeutic agents. Careful consideration of the stereochemical features of these molecules is essential for optimizing their biological activity and achieving the desired therapeutic outcomes.

Biosynthesis and Metabolic Pathways of Diosgenin Precursor Relevance for Research

Endogenous Biosynthetic Routes (e.g., MVA and MEP Pathways)

The journey to diosgenin (B1670711) begins with the synthesis of the 30-carbon compound squalene (B77637), which is derived from five-carbon isoprenoid units. Plants utilize two distinct pathways to produce these fundamental building blocks: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.

The MVA pathway , located in the cytoplasm, starts with acetyl-CoA. Through a series of enzymatic reactions, it produces isopentenyl pyrophosphate (IPP). The MEP pathway , which operates in the plastids, begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce both IPP and its isomer, dimethylallyl pyrophosphate (DMAPP). While both pathways contribute to the isoprenoid pool, the MVA pathway is considered the primary source for the biosynthesis of steroidal saponins (B1172615) like diosgenin.

These five-carbon units (IPP and DMAPP) are then sequentially condensed to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and ultimately squalene (C30). Squalene then undergoes cyclization to form cycloartenol (B190886), a key intermediate in the biosynthesis of plant steroids. A series of subsequent modifications, including hydroxylations, oxidations, and reductions, convert cycloartenol into cholesterol, which serves as the direct precursor to diosgenin.

Enzymatic Regulation in Steroidal Saponin (B1150181) Biosynthesis (e.g., CYP450s, UGTs)

The conversion of cholesterol into diosgenin and its glycosides is meticulously controlled by specific families of enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs).

Cytochrome P450s (CYP450s) are a large family of enzymes responsible for catalyzing various oxidation reactions in the diosgenin biosynthetic pathway. They are instrumental in the hydroxylation steps that modify the cholesterol skeleton. For instance, specific CYP450s are responsible for hydroxylations at the C-16, C-22, and C-26 positions of the cholesterol molecule, which are critical steps leading to the formation of the characteristic spiroketal side chain of diosgenin. These enzymatic steps are key regulatory points in the pathway.

UDP-glycosyltransferases (UGTs) play a vital role in the final stages of steroidal saponin biosynthesis. These enzymes attach sugar moieties to the diosgenin aglycone at the C-3 position, forming various diosgenin glycosides. This glycosylation process not only enhances the water solubility and stability of the compounds but also compartmentalizes them within the plant cell, typically in the vacuole. The specific UGTs involved determine the type and linkage of sugars attached, leading to a diverse array of saponins.

The table below summarizes the key enzymes and their roles in the biosynthesis of diosgenin.

| Enzyme Class | Key Function | Pathway Step |

| Cytochrome P450s (CYP450s) | Catalyze critical hydroxylation and oxidation reactions on the steroid nucleus and side chain. | Conversion of cholesterol to diosgenin |

| UDP-glycosyltransferases (UGTs) | Transfer sugar moieties from UDP-sugars to the diosgenin aglycone, forming saponins. | Glycosylation of diosgenin at the C-3 position |

| Squalene Synthase | Catalyzes the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. | Formation of the C30 precursor, squalene |

| Cycloartenol Synthase | Mediates the cyclization of 2,3-oxidosqualene (B107256) into cycloartenol, the first cyclic precursor of phytosterols. | Sterol backbone formation |

Interconversion of Diosgenin and its Glycosides in Biological Systems

In biological systems, particularly within plants, diosgenin exists in a dynamic equilibrium with its various glycosylated forms. The primary storage form of diosgenin is as saponins, where one or more sugar chains are attached to the hydroxyl group at the C-3 position.

The interconversion between the aglycone (diosgenin) and its glycosides is managed by the enzymatic activities of UGTs and glycosidases. As described, UGTs are responsible for the anabolic process of glycosylation, building up the complex saponin structures. Conversely, glycosidases (or glycoside hydrolases) catalyze the catabolic process, cleaving the sugar chains to release the free diosgenin aglycone.

This balance between synthesis and hydrolysis is crucial for the plant's physiological processes. It is believed that the release of the biologically active aglycone from its storage form can be triggered by events such as tissue damage or pathogen attack, where the aglycone may play a defensive role. The specific type of glycoside formed can vary significantly between plant species and even within different tissues of the same plant, leading to a wide diversity of naturally occurring steroidal saponins based on the diosgenin scaffold.

Advanced Analytical Methodologies in Diosgenin and Derivative Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the isolation and quantitative analysis of 3-O-Benzoyl Diosgenine from various matrices. Techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with a Diode Array Detector and Mass Spectrometry (UPLC-DAD-MS), High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed. mdpi.comencyclopedia.pub

UPLC-DAD-MS: This powerful hyphenated technique offers high resolution and sensitivity for the analysis of diosgenin (B1670711) and its derivatives. nih.govresearchgate.net A UPLC-DAD-ESI-MS method has been developed for the identification and determination of diosgenin in various plants, demonstrating good sensitivity, precision, and accuracy. nih.govresearchgate.net In one such method, the analysis was performed on a specialized column with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile (B52724). researchgate.net The DAD detector was set at 203 nm, while the ESI-MS parameters were optimized for the detection of the target compounds. researchgate.net Another UPLC-DAD-Q-TOF-MS/MS analysis utilized a gradient of water with 0.5% acetic acid and acetonitrile for the multicomponent analysis of related plant species. tandfonline.com

HPLC: HPLC is a widely used technique for the quantification of diosgenin and its derivatives. researchgate.netnih.gov A typical HPLC method involves a C18 reversed-phase column with a mobile phase consisting of acetonitrile and water in varying ratios, with UV detection commonly set around 203 nm or 210 nm. researchgate.netresearchgate.net For instance, a validated HPLC method for diosgenin used a mobile phase of acetonitrile and water (90:10 v/v) with a flow rate of 1 ml/min, resulting in a retention time of approximately 10.5 minutes. researchgate.net Another method employed a C8 column with a mobile phase of water and acetonitrile for the simultaneous quantification of diosgenin and other compounds. greenpharmacy.info

HPTLC: HPTLC offers a simpler, faster, and cost-effective alternative for the quantification of diosgenin. nih.govresearchgate.net HPTLC methods have been developed for the simultaneous estimation of diosgenin and other phytoconstituents. researchgate.net A common stationary phase is silica (B1680970) gel 60 F254, with mobile phases such as toluene:ethyl acetate (B1210297):formic acid in various ratios. ajrconline.org Visualization is often achieved by spraying with reagents like anisaldehyde-sulfuric acid, followed by densitometric scanning. nih.govsrce.hr The retardation factor (Rf) value for diosgenin in different systems has been reported to be around 0.47 and 0.61. greenpharmacy.infoajrconline.org

GC-MS: GC-MS is another valuable tool for the identification and quantification of diosgenin, often used to confirm results from other chromatographic techniques. researchgate.netnih.gov

Interactive Data Table: Chromatographic Conditions for Diosgenin Analysis

| Technique | Column/Stationary Phase | Mobile Phase | Detection | Retention Time/Rf |

| UPLC-DAD-MS | ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 100 mm) | Water (0.1% formic acid) and Acetonitrile (gradient) | DAD (203 nm), ESI-MS | Not specified |

| HPLC | RP C18 ODS Hypersil (150 × 4.6 mm, 5μm) | Acetonitrile:Water (90:10 v/v) | UV (203 nm) | 10.5 min |

| HPLC | Symmetry C8 (250 mm × 4.6 mm, 5 μ) | Water and Acetonitrile | PDA | ~10 min |

| HPTLC | Silica gel 60 GF254 | Chloroform:Glacial Acetic Acid:Methanol:Water (4:3:2:1 v/v/v/v) | Densitometry (342 nm) | 0.61 |

| HPTLC | HPTLC Si60F254 | n-heptane/ethyl acetate (7:3, V/V) | Densitometry (after derivatization) | 0.47 |

Spectroscopic Methods for Structural Elucidation in Research

The determination of the precise chemical structure of this compound and its analogues is accomplished through a combination of spectroscopic techniques. uib.no These methods provide detailed information about the molecular framework, connectivity of atoms, and stereochemistry. researchgate.netscribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the structural elucidation of organic molecules, including diosgenin derivatives. nih.govbeilstein-journals.org Both ¹H and ¹³C NMR spectra provide a wealth of information. For example, in the ¹H-NMR spectrum of a diosgenin derivative, characteristic signals can be assigned to specific protons in the molecule. researchgate.netnih.gov Similarly, the ¹³C-NMR spectrum reveals the chemical environment of each carbon atom. nih.govchemicalbook.com The structure of novel diosgenin derivatives has been confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). beilstein-journals.org

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. beilstein-journals.orgnih.gov Techniques like electrospray ionization (ESI-MS) are often coupled with chromatography (LC-MS) to provide both separation and structural information simultaneously. nih.govnih.gov

X-ray Structure Analysis: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its stereochemistry and conformation. researchgate.net The crystal structures of diosgenin acetate and its derivatives have been determined by X-ray analysis, revealing details about their molecular geometry. researchgate.net The structure of novel diosgenin derivatives has also been unequivocally confirmed through X-ray crystallography. beilstein-journals.orgnih.govresearchgate.net

Interactive Data Table: Spectroscopic Data for Diosgenin and Derivatives

| Technique | Compound | Key Findings/Data |

| ¹H NMR | Diosgenin Acetate Derivative | dppm 5.36 (d, J 5.2 Hz, 1H, H-6), 4.59 (tdd, J 10.4, 6.2, 4.2 Hz, 1H, H-3) researchgate.net |

| ¹³C NMR | Diosgenin | Provides a complete carbon skeleton map. chemicalbook.com |

| Mass Spectrometry | Diosgenin Acetate | Observed m/z 472.3183, required for C₃₀H₄₄O₄ 472.3183 researchgate.net |

| X-ray Crystallography | Diosgenin Acetate | Monoclinic system, space group P21 researchgate.net |

| X-ray Crystallography | Novel Diosgenin Derivative (Ketone 9) | Confirmed the unexpected transformation of an aldehyde group to a ketone. nih.gov |

Method Validation in Academic Research

For analytical methods to be considered reliable and suitable for their intended purpose in academic research, they must undergo a thorough validation process. iosrphr.org This ensures that the data generated are accurate, precise, and reproducible. Key validation parameters include sensitivity, precision, and accuracy. iosrphr.orgakjournals.com

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.netajrconline.org For a HPTLC method for diosgenin, the LOD and LOQ were found to be 5.69 ng and 17.25 ng/spot, respectively. ajrconline.org Another HPLC method reported an LOD and LOQ of 0.0312 and 0.102 μg, respectively. actapol.net

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). researchgate.netiajps.com Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). academicjournals.org For a validated HPLC method, the precision was found to be lower than 2% RSD. researchgate.net In another study, the developed HPLC method was found to be precise with a %CV of less than 2%. iajps.com

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the pure standard is added to a sample matrix and the percentage of the analyte recovered is calculated. greenpharmacy.infoakjournals.com For a validated HPLC method for diosgenin, the accuracy percentage ranged from 99.21% to 101.52%. researchgate.net In another study, the recovery of diosgenin using HPTLC was found to be between 99.18% and 99.23%, and for HPLC, between 99.22% and 99.26%. greenpharmacy.info

Interactive Data Table: Method Validation Parameters for Diosgenin Analysis

| Parameter | Technique | Value/Range |

| Sensitivity (LOD) | HPTLC | 5.69 ng/spot ajrconline.org |

| Sensitivity (LOQ) | HPTLC | 17.25 ng/spot ajrconline.org |

| Sensitivity (LOD) | HPLC | 0.0312 µg actapol.net |

| Sensitivity (LOQ) | HPLC | 0.102 µg actapol.net |

| Precision (%RSD) | HPLC | < 2% researchgate.net |

| Accuracy (% Recovery) | HPLC | 99.21% - 101.52% researchgate.net |

| Accuracy (% Recovery) | HPTLC | 99.15% - 101.21% akjournals.com |

Computational and in Silico Approaches in Diosgenin and Derivative Research

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial in drug design for understanding how a ligand, such as a diosgenin (B1670711) derivative, might interact with a biological target, typically a protein. researchgate.net

While direct molecular docking studies for 3-O-Benzoyl Diosgenine were not prominently found, research on the parent molecule, diosgenin, and its other derivatives reveals significant interactions with various therapeutic targets. These studies are essential for inferring the potential binding modes of related compounds. For instance, modifications at the C-3 position, where the benzoyl group is located in this compound, have been shown to influence biological activity, suggesting this position is critical for target interaction. nih.govresearchgate.net

Docking studies have shown that diosgenin has strong binding affinities for multiple protein targets involved in cancer and metabolic diseases. mdpi.com For example, diosgenin demonstrates favorable binding to cyclin-dependent kinases (CDK2, CDK4, CDK6) and Akt, which are crucial in cancer cell proliferation. mdpi.com In one study, the binding affinity of diosgenin for these targets was found to be stronger than that of the established drug tamoxifen. mdpi.com Another study identified Insulin-like Growth Factor 1 Receptor (IGF1R), Murine Double Minute 2 (MDM2), and Proto-oncogene tyrosine-protein kinase (SRC) as hub proteins strongly modulated by diosgenin, with IGF1R showing the highest binding affinity. nih.gov The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of these proteins. researchgate.net

Predictive studies on other diosgenin derivatives have identified p38α mitogen-activated protein kinase (MAPK) as a potential target, with docking models showing a good fit within the enzyme's active site. acs.org Such findings highlight the utility of molecular docking in generating hypotheses for the mechanisms of action of novel diosgenin-based compounds. nih.govacs.org

| Protein Target | Binding Affinity (ΔG, kcal/mol) | Interacting Residues (Examples) | Associated Disease/Pathway |

|---|---|---|---|

| CDK2 | -9.7 | Not specified | Cancer |

| CDK4 | -9.3 | Not specified | Cancer |

| CDK6 | -10.1 | Not specified | Cancer |

| Akt | -9.7 | Not specified | Cancer, Diabetes |

| IGF1R | -8.6 | Not specified | Cancer |

| PTP1B | Not specified (LibDock Score: 102.41) | Asp1150 (H-bond) | Diabetes |

| PI3K | Not specified (LibDock Score: 97.27) | Tyr867, Thr887 (H-bonds) | Cancer, Diabetes |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. acs.orgrsc.org This technique is used to validate the stability of ligand-protein complexes predicted by molecular docking. mdpi.com

MD simulations have been performed on diosgenin complexed with several of its predicted protein targets. mdpi.comnih.gov For example, 100-nanosecond simulations of diosgenin with CDK4, AKT, and CDK6 revealed that the complexes remain stable and maintain their structural integrity. mdpi.com Key parameters analyzed in these simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms from their initial position. Stable RMSD values, as seen in the diosgenin-CDK4 complex (around 0.3 nm), indicate a stable conformation. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues. Higher RMSF values, seen in the loop regions of the diosgenin-IGF1R complex, suggest greater movement in those areas, which can be important for ligand binding and release. nih.gov

Radius of Gyration (Rg): Represents the compactness of the protein structure. Consistent Rg values during a simulation, such as for diosgenin with CDK4 (2.1 nm) and CDK6 (2.3 nm), suggest that the protein does not undergo major unfolding or conformational changes upon ligand binding. mdpi.com

In a 150 ns simulation, the diosgenin-IGF1R complex was shown to be robust, with stable intermolecular interactions and favorable free binding energy. nih.gov These simulations confirm that diosgenin forms persistent complexes with its targets, supporting the docking predictions and providing a dynamic view of the interaction. mdpi.comnih.gov

Systems Biology and Network Analysis for Pathway Elucidation

Systems biology and network analysis are used to understand the complex web of interactions within a cell and how they are affected by a compound. frontiersin.org These approaches analyze large datasets to uncover the biological pathways and networks that a molecule like diosgenin modulates. nih.govfrontiersin.org This is particularly useful for compounds with multiple pharmacological effects.

The process typically involves identifying proteins that are regulated by the compound and then mapping them onto known interaction networks and pathways. frontiersin.org For diosgenin, studies have used this approach to elucidate its anticancer mechanisms. nih.govfrontiersin.org Enrichment analysis using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) has shown that diosgenin impacts numerous signaling pathways involved in breast cancer, including the FoxO, PI3K-Akt, p53, Ras, and MAPK signaling pathways. frontiersin.org

Network analysis helps identify "hub proteins" that are highly connected nodes within these pathways. nih.gov For diosgenin, proteins like IGF1R, MDM2, and SRC were identified as key hubs, suggesting they are critical points of intervention for the compound's activity. nih.gov Such analyses provide a holistic view of a drug's mechanism of action, moving beyond a single-target approach to understand its system-wide effects. frontiersin.org

Computational Predictions for Improved Research Properties (e.g., ADME for compound design, solubility enhancement)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. biotechnologia-journal.orgnih.gov These predictions help in optimizing lead compounds to improve their drug-likeness and bioavailability. nih.govnih.gov

In silico predictions for the parent compound, diosgenin, suggest high human intestinal absorption. frontiersin.org However, it is also predicted to have high plasma protein binding. frontiersin.org Computational models also predict that diosgenin does not significantly inhibit key cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4), which is a favorable property as it suggests a lower likelihood of drug-drug interactions. frontiersin.org

Computational tools can also predict the solubility of compounds. Studies have used molecular docking to evaluate how diosgenin and its derivatives interact with cyclodextrins, which are used to form water-soluble inclusion complexes to enhance solubility. iocspublisher.org

| Property | Predicted Value/Characteristic | Source |

|---|---|---|

| Human Intestinal Absorption | High (>30%) | frontiersin.org |

| Plasma Protein Binding | High (97.7%) | frontiersin.org |

| Volume of Distribution | 1.695 L/kg | frontiersin.org |

| CYP Enzyme Inhibition | Predicted non-inhibitor of CYP1A2, 2C19, 2C9, 2D6, 3A4 | frontiersin.org |

| Total Clearance | 23.332 ml/min/kg | frontiersin.org |

| Log P (Lipophilicity) | 5.7 | nih.gov |

For the specific compound of interest, this compound, basic molecular properties have been computed and are available in public databases like PubChem. nih.gov

| Property | Computed Value | Source |

|---|---|---|

| Molecular Weight | 518.7 g/mol | nih.gov |

| Molecular Formula | C₃₄H₄₆O₄ | nih.gov |

| XLogP3-AA (Lipophilicity) | 7.9 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Polar Surface Area | 44.8 Ų | nih.gov |

Future Perspectives and Emerging Research Avenues for 3 O Benzoyl Diosgenine

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity and Potency

The core structure of diosgenin (B1670711), a naturally occurring steroidal sapogenin, presents a versatile scaffold for the synthesis of novel derivatives with improved therapeutic properties. mdpi.comresearchgate.net The introduction of a benzoyl group at the 3-O-position, creating 3-O-Benzoyl Diosgenin, is a key modification that can be further elaborated upon to enhance biological activity. scbt.comnih.gov Future research will likely focus on the rational design and synthesis of next-generation analogues with heightened specificity and potency.

One promising strategy involves the modification of the C-3 hydroxyl group with various substituents to improve pharmacological activity and bioavailability. scielo.br For instance, the synthesis of diosgenin derivatives with different amino acids introduced at the C-3 position has been shown to improve solubility and neuroprotective effects. scielo.br Similarly, the introduction of triazole rings, often via click chemistry, has yielded diosgenin analogues with potent antiproliferative activity against various cancer cell lines. nih.gov Structure-activity relationship (SAR) studies have revealed that the addition of electron-withdrawing groups to these appended moieties can further enhance their anticancer effects. nih.gov

Another avenue for developing more potent analogues is the hybridization of the diosgenin scaffold with other pharmacologically active molecules. For example, novel diosgenin-benzoic acid mustard hybrids have demonstrated significant anti-proliferative activity against human hepatoma cells. nih.gov The design of such "twin drugs" aims to combine the therapeutic benefits of both parent molecules into a single, more effective compound. scielo.brresearchgate.net

Future synthetic efforts will likely leverage combinatorial chemistry and biocatalysis to create a diverse library of 3-O-Benzoyl Diosgenin analogues. researchgate.netresearchgate.net These approaches can overcome the limitations of traditional chemical synthesis, such as harsh reaction conditions and a lack of modification sites. researchgate.net The resulting compounds can then be screened for enhanced activity against a wide range of therapeutic targets.

Table 1: Examples of Diosgenin Analogues and their Biological Activities

| Analogue | Modification | Biological Activity | Reference |

| Dgn-1 | Phenyl R moiety attached via triazole | Potent analogue against A549 cancer cell line (IC50 of 5.54μM) | nih.gov |

| Dgn-2 | o-nitrophenyl R moiety | Impressive anti-proliferative activity against tested human cancer cell lines (IC50 values ranging from 5.77 to 9.44μM) | nih.gov |

| Dgn-5 | o-cyanophenyl R moiety | Impressive anti-proliferative activity against tested human cancer cell lines (IC50 values ranging from 5.77 to 9.44μM) | nih.gov |

| Analogue 15 | (E) 26-(3',4',5'-trimethoxybenzylidene)-furost-5en-3β-acetate | Significant anti-inflammatory activity | nih.gov |

| 14f | Diosgenin-benzoic acid mustard hybrid | Potent anti-proliferative activity against HepG2 cells (IC50 value of 2.26 µM) | nih.gov |

| M15 | Diosgenin carbamate (B1207046) derivative | Neuroprotective, anti-inflammatory, antioxidant, and anti-Aβ activities | nih.gov |

Integration with Novel Experimental Models for Deeper Mechanistic Insights

To fully elucidate the therapeutic potential of 3-O-Benzoyl Diosgenin and its next-generation analogues, it is crucial to move beyond traditional two-dimensional cell cultures and utilize more sophisticated experimental models. These advanced models can provide deeper mechanistic insights into the compound's effects within a more physiologically relevant context. researchgate.net

The use of three-dimensional (3D) organoid and spheroid cultures is a promising approach. These self-organizing structures mimic the complex architecture and cellular heterogeneity of native tissues, offering a more accurate platform to study drug responses. For instance, testing diosgenin derivatives on tumor spheroids derived from various cancer types can provide valuable information on their anti-cancer efficacy and ability to penetrate solid tumors.

Furthermore, the integration of "omics" technologies, such as genomics, proteomics, and metabolomics, with these advanced models will be instrumental in understanding the molecular mechanisms of action. By analyzing the global changes in gene expression, protein levels, and metabolic pathways in response to treatment with 3-O-Benzoyl Diosgenin analogues, researchers can identify key signaling pathways and molecular targets. mdpi.com For example, studies have already implicated pathways like PI3K/AKT/mTOR, JAK/STAT, and NF-κB in the activity of diosgenin derivatives. mdpi.com

Animal models will continue to play a vital role in preclinical research. The use of transgenic and knockout animal models can help to validate the targets identified in in vitro studies and to assess the in vivo efficacy and safety of novel compounds. google.com For example, the 5XFAD transgenic mouse model of Alzheimer's disease has been used to demonstrate the memory-enhancing and neuroprotective effects of diosgenin. google.com

Exploration of Polypharmacology and Multi-Targeting Strategies

The concept of "one drug, one target" has been the cornerstone of drug discovery for decades. However, for complex multifactorial diseases like cancer and neurodegenerative disorders, a multi-targeted approach may be more effective. mdpi.comacs.org Diosgenin and its derivatives, including 3-O-Benzoyl Diosgenin, are often described as multi-targeted agents, exhibiting a wide range of biological activities. mdpi.comresearchgate.net

Future research should focus on systematically exploring the polypharmacology of these compounds. This involves identifying the multiple proteins and pathways that a single compound interacts with to produce its therapeutic effect. Molecular docking studies can be employed to predict the binding of diosgenin analogues to various protein targets. mdpi.comnih.gov For example, docking studies have suggested that certain diosgenin derivatives can bind to the active sites of proteins involved in inflammation and Alzheimer's disease. nih.gov

The design of multi-target-directed ligands (MTDLs) is an emerging strategy in drug discovery. acs.org This approach involves creating single molecules that are designed to interact with multiple specific targets simultaneously. By incorporating different pharmacophores into the 3-O-Benzoyl Diosgenin scaffold, it may be possible to develop novel MTDLs with enhanced therapeutic efficacy for complex diseases. For instance, diosgenin carbamate derivatives have been designed as multitarget agents for Alzheimer's disease, exhibiting anti-inflammatory, antioxidant, and anti-amyloid-β activities. nih.govresearchgate.net

Development of Research Tools and Probes Based on 3-O-Benzoyl Diosgenine Scaffolds

The unique chemical structure of 3-O-Benzoyl Diosgenin can be leveraged to develop valuable research tools and probes for chemical biology. By attaching fluorescent tags, biotin (B1667282) labels, or photoaffinity groups to the diosgenin scaffold, researchers can create molecular probes to visualize and identify the cellular targets and interaction partners of these compounds.

These probes can be used in a variety of applications, including:

Target identification: Photoaffinity labeling coupled with mass spectrometry can be used to covalently crosslink the probe to its binding partners, allowing for their identification.

Cellular imaging: Fluorescently labeled probes can be used to visualize the subcellular localization of the compound and its targets in living cells.

Mechanism of action studies: Probes can be used to study the kinetics and dynamics of drug-target interactions and to investigate the downstream signaling events.

The development of such research tools will be instrumental in advancing our understanding of the biological activities of 3-O-Benzoyl Diosgenin and its analogues, and will facilitate the discovery of new therapeutic applications.

Q & A

Q. What validated synthetic routes exist for 3-O-Benzoyl Diosgenine, and how are intermediates characterized?

this compound is synthesized via benzoylation of diosgenin (a steroidal sapogenin) using benzoyl chloride under controlled conditions. Key intermediates, such as diosgenin and benzoylated derivatives, are characterized using:

- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., benzoyl proton signals at δ 7.4–8.1 ppm) .

- High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and purity (>95% purity threshold) .

- Mass Spectrometry (MS) to verify molecular ion peaks (e.g., m/z 414.62 for diosgenin and 522.75 for the benzoylated product) .

Q. How do analytical techniques differ in quantifying this compound in complex matrices?

- HPLC with UV detection is standard for quantifying pure samples (λmax ~210 nm for steroidal compounds) .

- LC-MS/MS is preferred for biological matrices (e.g., plant extracts or cell lysates) due to higher specificity in detecting low-abundance analytes .

- Thin-Layer Chromatography (TLC) with derivatization (e.g., anisaldehyde-sulfuric acid) aids in rapid qualitative screening .

Q. What protocols ensure stability of this compound during experimental storage?

- Store under argon or nitrogen at −20°C to prevent oxidation of the benzoyl ester group .

- Avoid aqueous solutions at neutral or alkaline pH, which may hydrolyze the ester bond .

- Regular HPLC re-testing every 6–12 months confirms stability, with degradation products (e.g., free diosgenin) monitored via retention time shifts .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across studies?

Discrepancies in reported bioactivities (e.g., antiviral vs. anti-inflammatory effects) may arise from:

- Purity variations : Impurities in early synthetic batches (e.g., residual diosgenin) can confound results. Use batches with ≥98% purity (validated by HPLC) .

- Assay-specific interference : The benzoyl group may quench fluorescence in certain assays (e.g., cell viability via MTT). Validate findings with orthogonal methods (e.g., ATP-based assays) .

- Species-specific metabolism : Differences in hepatic enzyme activity across models (e.g., human vs. murine) affect metabolite profiles .

Q. What experimental designs validate the structure-activity relationship (SAR) of this compound?

- Comparative studies : Synthesize analogs (e.g., 3-O-Acetyl or 3-O-Cinnamoyl diosgenin) to isolate the benzoyl group’s contribution .

- Molecular docking : Use computational tools (e.g., AutoDock Vina) to predict binding affinities to targets like SARS-CoV-2 main protease (e.g., −8.5 kcal/mol for diosgenine) .

- Pharmacophore modeling : Identify critical hydrogen-bonding sites (e.g., C3-OH) for target engagement .

Q. How can metabolic pathways of this compound be traced in vivo?

- Isotopic labeling : Synthesize deuterated analogs (e.g., 3-O-Benzoyl-d4-Diosgenine) to track hepatic metabolism via LC-MS .

- Microsomal assays : Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylated derivatives) .

- Bile duct cannulation : Collect bile in rodent models to detect phase II conjugates (e.g., glucuronides) .

Q. What statistical methods address variability in this compound’s pharmacological data?

- Multivariate analysis : Apply principal component analysis (PCA) to separate batch effects from true bioactivity .

- Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values with 95% confidence intervals .

- Meta-analysis : Pool data from independent studies to assess reproducibility (e.g., Forest plots for antiviral IC50 ranges) .